Gamma-Carboxyglutamate is a modified amino acid derived from glutamic acid through a post-translational modification known as gamma-carboxylation. This process is crucial in the synthesis of several vitamin K-dependent proteins, which play significant roles in blood coagulation and bone metabolism. The presence of gamma-carboxyglutamate enhances the binding of these proteins to calcium ions, which is essential for their biological activity.
Gamma-Carboxyglutamate is primarily synthesized in the body via the action of the enzyme gamma-glutamyl carboxylase, which requires vitamin K as a cofactor. This enzyme catalyzes the conversion of specific glutamic acid residues in precursor proteins into gamma-carboxyglutamate during protein biosynthesis. Vitamin K's role is pivotal, as it facilitates the incorporation of carbon dioxide into glutamic acid residues, transforming them into gamma-carboxyglutamate .
Gamma-Carboxyglutamate falls under the category of non-proteinogenic amino acids. It is classified based on its functional groups and properties, particularly its ability to chelate calcium ions due to the presence of multiple carboxyl groups.
The synthesis of gamma-carboxyglutamate can occur through enzymatic and chemical methods:
Gamma-Carboxyglutamate has a unique structure characterized by an additional carboxyl group at the gamma position relative to the alpha carbon. Its molecular formula is CHNO.
Gamma-Carboxyglutamate participates in several biochemical reactions:
The mechanism by which gamma-carboxyglutamate exerts its biological effects primarily revolves around its ability to bind calcium ions:
Gamma-Carboxyglutamate has several important applications in biochemistry and medicine:
Gamma-glutamyl carboxylase (GGCX) is an integral membrane protein residing in the endoplasmic reticulum that catalyzes the conversion of specific glutamic acid (Glu) residues to gamma-carboxyglutamic acid (Gla) in vitamin K-dependent proteins. This reaction requires three cofactors: reduced vitamin K hydroquinone (KH₂), oxygen (O₂), and carbon dioxide (CO₂). The enzyme generates a potent base via a unique chemical mechanism: KH₂ undergoes epoxidation to vitamin K 2,3-epoxide (KO), producing a free hydroxide ion (OH⁻). This ion is shielded within a sealed hydrophobic tunnel in GGCX’s active site, allowing it to abstract the γ-hydrogen from glutamate residues without dissipation [1] [3].
Cryo-EM studies reveal that GGCX undergoes a global conformational change upon binding substrate propeptides. This change positions glutamate-rich segments within a large catalytic chamber (∼1,500 ų), enabling processive carboxylation of multiple Glu residues per enzyme-substrate engagement. The hydrophobic tunnel not only protects the reactive hydroxide but also spatially couples KH₂ epoxidation to γ-deprotonation across the membrane interface [1].
Table 1: Key Catalytic Components of GGCX
Component | Role in γ-Carboxylation | Functional Consequence |
---|---|---|
Vitamin K hydroquinone (KH₂) | Electron donor; generates strong base via epoxidation | Drives thermodynamically unfavorable γ-deprotonation of Glu |
Hydrophobic tunnel | Guides/protects hydroxide ion; couples epoxidation to carboxylation | Prevents hydrolysis; enables base diffusion to γ-carbon |
Catalytic chamber | Binds Gla-domain substrates via "knob-and-hole" interactions with propeptides | Allows processive modification of multiple Glu residues |
Disulfide bond (C99-C450) | Stabilizes enzyme structure (not directly catalytic) | Mutations disrupt enzyme folding and reduce activity |
Substrate recognition by GGCX is governed by propeptide binding, a conserved N-terminal sequence (∼18 residues) preceding the Gla domain in vitamin K-dependent proteins. The propeptide acts as a high-affinity "tether", binding GGCX with Kd values ranging from 1–100 nM. This interaction occurs primarily through residues 491–507 in GGCX’s C-terminal domain and triggers allosteric activation of the enzyme [1] [5].
Residue selection for carboxylation depends on:
Notably, non-coagulation proteins like osteocalcin (bone Gla protein) lack a classic propeptide but possess internal recognition sequences. Mutagenesis studies confirm that replacing coagulation factor propeptides (e.g., Factor IX) with osteocalcin’s sequence ablates carboxylation of coagulation factors but is essential for osteocalcin’s own modification—indicating tissue-specific substrate codes [5].
Table 2: Determinants of Residue Selection in γ-Carboxylation
Determinant | Coagulation Factors (e.g., FIX, FX) | Non-Coagulation Proteins (e.g., Osteocalcin) |
---|---|---|
Recognition sequence | N-terminal propeptide (high-affinity for GGCX) | Internal sequences within mature protein |
Affinity for GGCX | Kd ≈ 1–20 nM (FIX propeptide has highest affinity) | Lower affinity; requires cellular microenvironment |
Gla domain position | 9–13 Glu residues near N-terminus | 3 Gla residues in C-terminal region (osteocalcin) |
Functional outcome | Enables Ca²⁺-dependent membrane binding for clot formation | Regulates calcium mineralization in bone and vasculature |
Warfarin inhibits vitamin K recycling by targeting vitamin K epoxide reductase (VKORC1), which converts KO to vitamin K quinone (K), and then to KH₂ via a second reductase. Warfarin binds VKORC1’s active site (predominantly Tyr139 in humans), uncoupling the two reduction steps:
This uncoupling explains tissue-specific warfarin sensitivity:
Mutations in VKORC1 (e.g., Y139F) confer warfarin resistance by reducing drug affinity. Paradoxically, these mutants show impaired carboxylation in cellular environments due to inefficient K → KH₂ reduction, highlighting the cooperative role of endogenous quinone reductases in KH₂ generation [6] [8].
The vitamin K cycle comprises four interlinked reactions:
Kinetic parameters:
The cycle’s rate-limiting step shifts based on vitamin K status:
Figure: Vitamin K Cycle Kinetics
(2) KO reduction (VKORC1) ↗---------------¯ Glu + CO₂ + KH₂ → Gla + KO K ↖----------------- (3) K reduction (VKORC1/quinone reductase)
Rate constants:
Cell-based assays confirm that warfarin uncoupling reduces net KH₂ regeneration by 70-fold in coagulation factor-producing cells, explaining its potent anticoagulation effect despite partial sparing of extrahepatic γ-carboxylation [6].
Table 3: Vitamin K-Dependent Proteins Containing γ-Carboxyglutamate
Protein | Physiological Role | Tissue Expression | Number of Gla Residues |
---|---|---|---|
Prothrombin (FII) | Blood coagulation | Liver | 10 |
Factor VII | Blood coagulation | Liver | 10 |
Factor IX | Blood coagulation | Liver | 12 |
Factor X | Blood coagulation | Liver | 11 |
Protein C | Anticoagulation | Liver | 9 |
Protein S | Anticoagulation | Liver/endothelium | 11 |
Osteocalcin | Bone mineralization | Osteoblasts | 3 |
Matrix Gla Protein | Inhibitor of vascular calcification | Chondrocytes/VSMCs | 5 |
Gas6 | Cell growth regulation | Ubiquitous | 11–15 |
PRGPs | Unknown | Brain | 3–5 |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: